molecular formula C5H7ClINS B6606707 1-(4-iodothiophen-3-yl)methanamine hydrochloride CAS No. 2839156-53-3

1-(4-iodothiophen-3-yl)methanamine hydrochloride

Cat. No.: B6606707
CAS No.: 2839156-53-3
M. Wt: 275.54 g/mol
InChI Key: VDDCKCUIGHYUEH-UHFFFAOYSA-N
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Description

1-(4-Iodothiophen-3-yl)methanamine hydrochloride is an organic compound that belongs to the class of heterocyclic amines It features a thiophene ring substituted with an iodine atom at the 4-position and an amine group at the 3-position, forming a hydrochloride salt

Preparation Methods

The synthesis of 1-(4-iodothiophen-3-yl)methanamine hydrochloride typically involves the iodination of thiophene derivatives followed by amination. One common synthetic route includes the following steps:

    Iodination: Thiophene is iodinated using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce the iodine atom at the desired position.

    Amination: The iodinated thiophene undergoes a nucleophilic substitution reaction with a suitable amine source, such as methanamine, under basic conditions to form the amine derivative.

    Hydrochloride Formation: The free amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-Iodothiophen-3-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines, nitriles, or amides using oxidizing agents such as hypervalent iodine compounds (e.g., PhI(OAc)2) in combination with TEMPO.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., thiols, amines) under palladium-catalyzed cross-coupling conditions (e.g., Suzuki or Sonogashira coupling).

Common reagents and conditions used in these reactions include:

    Oxidation: PhI(OAc)2 and TEMPO in mild conditions.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in organic solvents.

Major products formed from these reactions include imines, nitriles, amides, secondary/tertiary amines, and various substituted thiophene derivatives.

Scientific Research Applications

1-(4-Iodothiophen-3-yl)methanamine hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and functional materials.

    Biology: The compound can be used in the development of bioactive molecules, including potential pharmaceuticals and agrochemicals.

    Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.

    Industry: The compound is used in the production of advanced materials, including organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 1-(4-iodothiophen-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(4-Iodothiophen-3-yl)methanamine hydrochloride can be compared with other similar compounds, such as:

    1-(2-Iodothiophen-3-yl)methanamine hydrochloride: Similar structure but with iodine at the 2-position, which may result in different reactivity and biological activity.

    Thiophen-3-ylmethanamine hydrochloride: Lacks the iodine substituent, leading to different chemical properties and applications.

    Methyltetrazine-amine hydrochloride:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Biological Activity

1-(4-Iodothiophen-3-yl)methanamine hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and materials science. This article delves into its biological activity, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an iodine atom and an amine group, which contributes to its unique chemical properties and biological interactions. The presence of the iodine atom enhances its binding affinity to various biological targets, making it a valuable candidate for drug development.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzyme activity, affecting metabolic pathways.
  • Receptor Modulation : It can act as a ligand for various receptors, including the TRPV1 receptor, which is implicated in pain and inflammatory responses .
  • Induction of Apoptosis : In cancer cells, it may induce apoptosis through disruption of cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. For instance, studies have shown its effectiveness against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity .

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer), with IC50 values suggesting moderate efficacy . The mechanism involves targeting specific signaling pathways that regulate cell growth and survival.

Case Studies

  • Antimicrobial Study : A recent study highlighted the compound's antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that it significantly reduced bacterial viability in treated cultures compared to controls .
  • Anticancer Evaluation : In another investigation, the compound was tested on HeLa and A549 cell lines, demonstrating IC50 values of 226 µg/mL and 242.52 µg/mL respectively. These findings suggest its potential as a lead compound in cancer therapy development .

Applications in Medicinal Chemistry

This compound serves as a building block for synthesizing more complex bioactive molecules. Its derivatives are being explored for their therapeutic applications in treating inflammatory diseases, pain management, and cancer .

Summary Table of Biological Activities

Activity TypeTarget Organism/Cell LineMIC/IC50 ValuesReferences
AntibacterialE. coli62.5 µg/mL
AntibacterialStaphylococcus aureus78.12 µg/mL
AnticancerHeLa226 µg/mL
AnticancerA549242.52 µg/mL

Properties

IUPAC Name

(4-iodothiophen-3-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6INS.ClH/c6-5-3-8-2-4(5)1-7;/h2-3H,1,7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDCKCUIGHYUEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)I)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClINS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.54 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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